2-Amino-N,N-dimethylbutanamide oxalate
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Overview
Description
2-Amino-N,N-dimethylbutanamide oxalate is a chemical compound with the molecular formula C8H16N2O5. It is a derivative of butanamide, featuring an amino group and two methyl groups attached to the nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N,N-dimethylbutanamide oxalate typically involves the reaction of 2-amino-N,N-dimethylbutanamide with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. The general reaction scheme is as follows:
Starting Materials: 2-amino-N,N-dimethylbutanamide and oxalic acid.
Reaction Conditions: The reaction is usually conducted in an aqueous or alcoholic medium at room temperature.
Procedure: The 2-amino-N,N-dimethylbutanamide is dissolved in the chosen solvent, followed by the gradual addition of oxalic acid. The mixture is stirred until the reaction is complete, and the product is then isolated by filtration or crystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N,N-dimethylbutanamide oxalate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a wide range of substituted amides.
Scientific Research Applications
2-Amino-N,N-dimethylbutanamide oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 2-Amino-N,N-dimethylbutanamide oxalate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the compound can participate in nucleophilic and electrophilic reactions, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N,N-dimethylbutanamide: The parent compound without the oxalate group.
2-Amino-2,3-dimethylbutanamide: A similar compound with a different substitution pattern on the butanamide backbone.
N,N-Dimethylbutanamide: A related compound lacking the amino group.
Uniqueness
2-Amino-N,N-dimethylbutanamide oxalate is unique due to the presence of the oxalate group, which can influence its solubility, stability, and reactivity. This makes it distinct from its analogs and useful in specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-amino-N,N-dimethylbutanamide;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O.C2H2O4/c1-4-5(7)6(9)8(2)3;3-1(4)2(5)6/h5H,4,7H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUVSMDYPYIXWQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N(C)C)N.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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